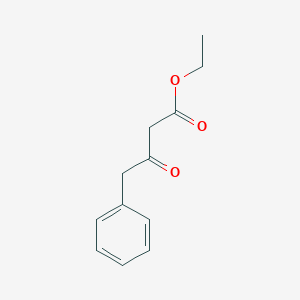

Ethyl 3-oxo-4-phenylbutanoate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15691. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZNWXQZCYZCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280147 | |

| Record name | ethyl 3-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

718-08-1 | |

| Record name | 718-08-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-oxo-4-phenylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-oxo-4-phenylbutanoate is a valuable β-keto ester intermediate in organic synthesis, notably in the preparation of various pharmaceuticals and bioactive molecules.[1][2][3] Its utility in creating pyrazolone (B3327878) derivatives with antiviral properties and pyrroloquinoline quinone analogs highlights its importance in medicinal chemistry.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in laboratory application.

Synthetic Strategies

The synthesis of this compound can be achieved through several established methods. The most prominent among these are the Claisen-like condensation, the acylation of malonate derivatives, and a route involving Meldrum's acid. Each method offers distinct advantages and is suited for different laboratory settings and starting material availability.

Claisen-Type Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that unites two ester molecules to form a β-keto ester.[4][5][6] In the context of this compound synthesis, a mixed Claisen condensation between an ester and a ketone can be employed.[7]

A traditional method involves the reaction of ethyl acetate (B1210297) and an appropriate phenyl-containing starting material in the presence of a strong base like sodium ethoxide.[2] However, this approach can be hampered by strict anhydrous conditions, long reaction times, and modest yields.[2]

Acylation of Monoethyl Monopotassium Malonate

A high-yield and effective method involves the reaction of monoethyl monopotassium malonate with phenacyl chloride.[3][8][9] This procedure utilizes triethylamine (B128534) as a base and magnesium chloride, likely as a Lewis acid, to facilitate the reaction in tetrahydrofuran (B95107) (THF).[9]

Synthesis via Meldrum's Acid

Another efficient route involves the acylation of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's Acid) with phenylacetyl chloride in the presence of pyridine (B92270).[8] The resulting intermediate is then refluxed with ethanol (B145695) to yield the desired product.[8] This method is notable for its high reported yield.

Quantitative Data Summary

The following table summarizes the quantitative data from key synthetic protocols for this compound, allowing for easy comparison of methodologies.

| Method | Starting Materials | Reagents & Solvents | Reaction Time | Temperature | Yield | Reference |

| Acylation of Malonate Derivative | Monoethyl monopotassium malonate, Phenacyl chloride | Triethylamine, Magnesium chloride, Tetrahydrofuran, 1N Hydrochloric acid, Ethyl acetate | 66 hours (total) | 5 to 20°C | 86% | [3][8] |

| Meldrum's Acid Route | 2,2-Dimethyl-1,3-dioxane-4,6-dione, Phenylacetyl chloride, Ethanol | Pyridine, Dichloromethane (B109758), 2N Hydrochloric acid | 4.5 hours (total) | 0°C to Room Temp, then Reflux | 98.8% | [8] |

Experimental Protocols

Protocol 1: Synthesis via Acylation of Monoethyl Monopotassium Malonate[3][8]

Materials:

-

Monoethyl monopotassium malonate (12.9 g, 2.3 equivalents)

-

Phenacyl chloride (5 g, 32 mmol, 1 equivalent)

-

Triethylamine (8.2 g, 2.5 equivalents)

-

Magnesium chloride (8.62 g, 2.8 equivalents)

-

Tetrahydrofuran (THF), anhydrous (200 ml)

-

1 N Hydrochloric acid (30 ml)

-

Ethyl acetate (50 ml)

-

Saturated aqueous solution of sodium hydrogencarbonate (30 ml)

-

Water

Procedure:

-

A mixture of monoethyl monopotassium malonate in tetrahydrofuran is cooled to 5°C.

-

Triethylamine and magnesium chloride are added, and the mixture is stirred at 5 to 20°C for 3 hours.

-

The reaction mixture is cooled to 5°C, and phenacyl chloride is gradually added.

-

The mixture is stirred at 5 to 20°C for 63 hours.

-

After cooling to 5°C, 1 N hydrochloric acid is added.

-

The tetrahydrofuran is removed under reduced pressure, and the residue is extracted with ethyl acetate.

-

The organic layer is washed sequentially with 1 N hydrochloric acid, water, saturated aqueous sodium hydrogencarbonate solution, and water.

-

The solvent is evaporated under reduced pressure to yield this compound as a pale yellow oil.

Protocol 2: Synthesis via Meldrum's Acid[8]

Materials:

-

2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (23.75 g, 0.165 mol)

-

Phenylacetyl chloride (25.50 g, 0.165 mol)

-

Anhydrous pyridine (32.5 mL, 0.4 mol)

-

Dichloromethane (CH₂Cl₂) (100 mL)

-

Anhydrous Ethanol (EtOH) (250 mL)

-

2N aqueous Hydrochloric acid (100 ml)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure:

-

To a solution of Meldrum's Acid and anhydrous pyridine in dichloromethane at 0°C, phenylacetyl chloride is added dropwise.

-

The mixture is stirred at 0°C for 1 hour and then at room temperature for another hour.

-

The reaction is quenched by the addition of 2N aqueous HCl.

-

The organic phase is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are evaporated to give a light yellow solid.

-

The solid is washed with a small amount of ethanol to obtain a white crystal.

-

The crystal is refluxed with anhydrous ethanol for 2.5 hours.

-

After concentration under reduced pressure, a light yellow oil is obtained.

-

Purification by column chromatography (EtOAc:petroleum ether = 1:80) yields the final product as a colorless oil.

Visualizations

Synthesis Pathway: Acylation of Malonate Derivative

Caption: Reaction scheme for the synthesis of this compound from a malonate derivative.

Experimental Workflow: Meldrum's Acid Route

Caption: Step-by-step workflow for the synthesis of this compound via the Meldrum's Acid method.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 718-08-1 [chemicalbook.com]

- 4. DIECKMANN CONDENSATION: FORMATION OF CYCLIC βeta-KETOESTERS – My chemistry blog [mychemblog.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PS8-S05-2 [ursula.chem.yale.edu]

- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound | 718-08-1 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of Ethyl 3-oxo-4-phenylbutanoate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a β-keto ester that serves as a valuable intermediate in various organic syntheses.[1][2] Its physical and chemical properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [3][4][5] |

| Molecular Weight | 206.24 g/mol | [3][4][5] |

| CAS Number | 718-08-1 | [3][4][5] |

| Appearance | Colorless to pale yellow liquid/oil | [3][5] |

| Odor | Aromatic, fruity | [5] |

| Density | Approx. 1.07 - 1.091 g/cm³ | [5] |

| Melting Point | Approx. -7 °C | [5] |

| Boiling Point | Approx. 286 - 290 °C | [5] |

| Flash Point | Approx. 124 °C | |

| Solubility | Soluble in ethanol (B145695), ether, petroleum ether, chloroform (B151607) (slightly), DMSO (slightly), methanol (B129727) (sparingly). | [5] |

| pKa | 10.49 ± 0.46 (Predicted) |

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and purity assessment of this compound. While experimental spectra are best for confirmation, the following provides an overview of expected spectral characteristics based on literature data.

Table 2: Spectral Data for this compound

| Technique | Data | Source(s) |

| ¹³C NMR | A ¹³C NMR spectrum has been reported in the literature (J.B. Lambert, S.M. Wharry, J. Am. Chem. Soc. 104, 5857 (1982)). Predicted characteristic shifts include a signal for the ester carbonyl carbon around δ 170 ppm and another for the α-keto group at approximately δ 200 ppm. | [6] |

| Mass Spectrometry (GC-MS) | The molecular ion peak is expected at m/z 206. It is known to decompose into phenylacetone (B166967) (P2P) during GC-MS analysis. | [7] |

| Infrared (IR) Spectroscopy | Expected characteristic absorptions include C=O stretching for the ketone and ester functional groups. |

Note: The spectral data provided is based on literature and computational predictions. For definitive structural confirmation and purity analysis, it is recommended to acquire experimental spectra.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common synthetic routes.

3.1. Synthesis from Monoethyl Monopotassium Malonate and Phenacyl Chloride

This method involves the reaction of monoethyl monopotassium malonate with phenacyl chloride, followed by acidic workup.

Experimental Protocol:

-

Combine monoethyl monopotassium malonate (12.9 g, 2.3 equivalents) with tetrahydrofuran (B95107) (200 ml) in a suitable reaction vessel.

-

Cool the mixture to 5°C using an ice bath.

-

To the cooled mixture, add triethylamine (B128534) (8.2 g, 2.5 equivalents) and magnesium chloride (8.62 g, 2.8 equivalents).

-

Stir the resulting mixture at a temperature between 5°C and 20°C for 3 hours.

-

After 3 hours, cool the reaction mixture back down to 5°C.

-

Gradually add phenacyl chloride (5 g, 32 mmol, 1 equivalent) to the cooled reaction mixture.

-

Continue stirring the mixture at a temperature between 5°C and 20°C for an additional 63 hours.

-

Upon completion, cool the mixture to 5°C and add 1 N hydrochloric acid (30 ml).

-

Remove the tetrahydrofuran under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (B1210297) (50 ml).

-

Wash the organic layer sequentially with 1 N hydrochloric acid (30 ml), water (10 ml), saturated aqueous sodium bicarbonate solution (30 ml), and finally with water (10 ml).

-

Evaporate the solvent from the organic layer under reduced pressure to yield this compound as a pale yellow oil (yield: 86%).[2][3]

Caption: Workflow for the synthesis of this compound.

3.2. Synthesis from 2,2-Dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's Acid)

This alternative synthesis involves the reaction of Meldrum's acid with phenylacetyl chloride, followed by reaction with ethanol.

Experimental Protocol:

-

Dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (23.75 g, 0.165 mol) and anhydrous pyridine (B92270) (32.5 mL, 0.4 mol) in dichloromethane (B109758) (100 mL) in a reaction vessel.

-

Cool the solution to 0°C in an ice bath.

-

Add phenylacetyl chloride (25.50 g, 0.165 mol) dropwise to the cooled solution.

-

Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Stop the reaction by adding 100 mL of 2N aqueous HCl.

-

Separate the organic phase and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and evaporate the solvent to yield a light yellow solid.

-

Wash the solid with a small amount of ethanol to obtain a white crystal.

-

Reflux the white crystal with anhydrous ethanol (250 mL) for 2.5 hours.

-

Concentrate the solution under reduced pressure to obtain a light yellow oil.

-

Purify the oil by column chromatography using a mixture of ethyl acetate and petroleum ether (1:80) as the eluent to yield pure this compound as a colorless oil (yield: 98.8%).[3]

Caption: Workflow for the synthesis from Meldrum's Acid.

Reactivity and Chemical Transformations

This compound is a versatile building block in organic synthesis due to the presence of multiple reactive sites. Its reactivity is characteristic of β-keto esters.

4.1. Acetoacetic Ester Synthesis

The active methylene (B1212753) group (the CH₂ group between the two carbonyls) is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate can then be alkylated by reacting with an alkyl halide. This sequence of reactions is a classic example of the acetoacetic ester synthesis, which allows for the formation of α-substituted ketones after hydrolysis and decarboxylation.[4][6][8][9][10]

4.2. Decarboxylation to Phenylacetone (P2P)

Upon heating under acidic conditions, this compound can undergo hydrolysis of the ester followed by decarboxylation to yield phenylacetone (P2P), a known precursor for amphetamines. This reactivity highlights the importance of careful handling and control of reaction conditions to avoid the formation of controlled substances.

4.3. Other Reactions

As a synthetic intermediate, this compound is used in the preparation of various compounds, including:

-

Pyrrolinylaminopyrimidine analogs that act as inhibitors of AP-1 and NF-κB mediated gene expression.[1][2]

Caption: Reactivity pathways of this compound.

Safety Information

This compound is an irritant and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.

This technical guide provides a summary of the key chemical properties and handling information for this compound. For further details, it is recommended to consult the cited literature and perform experimental verification.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | 718-08-1 | Benchchem [benchchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 718-08-1|this compound|BLD Pharm [bldpharm.com]

- 9. mzCloud – Ethyl 3 oxo 2 4 diphenylbutanoate [mzcloud.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to Ethyl 3-oxo-4-phenylbutanoate for Drug Discovery Professionals

CAS Number: 718-08-1

This technical guide provides a comprehensive overview of Ethyl 3-oxo-4-phenylbutanoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and applications, with a focus on its role as a precursor to bioactive molecules that modulate critical inflammatory signaling pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity, aromatic odor.[1] It is a versatile building block in organic synthesis, particularly for creating heterocyclic compounds. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 718-08-1 | Consistently Reported |

| Molecular Formula | C₁₂H₁₄O₃ | Consistently Reported |

| Molecular Weight | 206.24 g/mol | Consistently Reported |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | ~290.3°C at 760 mmHg | [2] |

| Flash Point | ~123.9 ± 20.4 °C | [2] |

| Melting Point | ~ -7°C | [1] |

| Refractive Index | ~1.506 | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, chloroform, and DMSO. | [1] |

| XLogP3 | 1.9 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen-like condensation reaction. Below is a detailed experimental protocol for its synthesis.

Experimental Protocol: Synthesis via Claisen-like Condensation

This protocol describes a common method for synthesizing this compound.

Materials:

-

Monoethyl monopotassium malonate

-

Tetrahydrofuran (THF), anhydrous

-

Magnesium chloride, anhydrous

-

Phenacyl chloride

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend monoethyl monopotassium malonate in anhydrous tetrahydrofuran.

-

Cool the mixture to approximately 5°C using an ice bath.

-

To the cooled mixture, add triethylamine and anhydrous magnesium chloride.

-

Stir the reaction mixture at a temperature between 5°C and 20°C for 3 hours.

-

After 3 hours, cool the reaction mixture back down to 5°C.

-

Gradually add phenacyl chloride to the mixture.

-

Continue to stir the reaction mixture at a temperature between 5°C and 20°C for an extended period (e.g., 63 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 5°C and quench the reaction by adding 1 N hydrochloric acid.

-

Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.

-

Wash the organic layer sequentially with 1 N hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a pale yellow oil.

Applications in Drug Discovery: A Precursor to Bioactive Heterocycles

This compound is a valuable intermediate in the synthesis of various bioactive molecules, most notably pyrazolone (B3327878) and pyrrolinylaminopyrimidine derivatives. These derivatives have garnered significant interest due to their potential to modulate inflammatory pathways.

Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of a pyrazolone core from this compound can be achieved through condensation with a hydrazine (B178648) derivative, such as phenylhydrazine (B124118).

Experimental Protocol: Synthesis of 5-methyl-1,4-diphenyl-1,2-dihydro-3H-pyrazol-3-one

This protocol outlines the synthesis of a pyrazolone derivative from this compound.

Materials:

-

This compound

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone derivative.

Inhibition of AP-1 and NF-κB Signaling Pathways

Derivatives of this compound, such as certain pyrrolinylaminopyrimidine analogs, have been identified as inhibitors of Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated gene expression. These transcription factors are critical regulators of the inflammatory response, and their inhibition is a key strategy in the development of anti-inflammatory therapeutics.

The canonical NF-κB signaling pathway is typically initiated by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. The phosphorylation of IκBα targets it for degradation, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Caption: Canonical NF-κB Signaling Pathway and Point of Inhibition.

Biological Evaluation of Bioactive Derivatives

The efficacy of synthesized derivatives as inhibitors of the NF-κB pathway can be quantified using a luciferase reporter assay. This assay provides a robust method for screening compounds and determining their potency (e.g., IC₅₀ values).

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds on NF-κB signaling.

Materials:

-

HEK293T or Jurkat T cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

TNF-α

-

Synthesized test compounds

-

DMSO (vehicle control)

-

Dual-luciferase assay system

-

Luminometer

Experimental Workflow:

Caption: Workflow for NF-κB Luciferase Reporter Assay.

Procedure:

-

Cell Seeding (Day 1): Seed cells (e.g., HEK293T) in a 96-well plate at an appropriate density.

-

Transfection (Day 2): Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment (Day 3): Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the test compounds or a vehicle control (DMSO). Incubate for 1-2 hours.

-

Induction (Day 3): Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL (this may require optimization).

-

Luciferase Assay (Day 4): After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[3]

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Table 2: Representative Biological Activity of Pyrazolone Derivatives

| Compound Type | Target | Assay | IC₅₀ | Source(s) |

| Pyrazolone Derivative | DPPH radical scavenging | In vitro antioxidant assay | 2.6 - 7.8 µM | [4] |

| N-phenyl pyrazoline | Cytotoxicity (cancer cell lines) | In vitro cell viability assay | < 20 µg/ml (active) | [5] |

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2][6] Work should be conducted in a well-ventilated area or a fume hood.[2][6]

First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[1][6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Storage:

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Disposal:

Dispose of the chemical and its container in accordance with local, regional, and national regulations.[2]

This technical guide provides a foundational understanding of this compound for its application in drug discovery and development. Its utility as a scaffold for generating potent inhibitors of key inflammatory pathways makes it a compound of significant interest for further research.

References

- 1. chembk.com [chembk.com]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

Spectroscopic Analysis of Ethyl 3-oxo-4-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-oxo-4-phenylbutanoate, a key intermediate in various organic syntheses. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Core Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | -OCH₂CH₃ |

| 3.45 | Singlet | 2H | -C(=O)CH₂ C(=O)- |

| 3.70 | Singlet | 2H | PhCH₂ - |

| 4.15 | Quartet | 2H | -OCH₂ CH₃ |

| 7.15-7.35 | Multiplet | 5H | Aromatic protons |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | -OCH₂C H₃ |

| 45.8 | PhC H₂- |

| 50.1 | -C(=O)C H₂C(=O)- |

| 61.0 | -OC H₂CH₃ |

| 127.0 | Aromatic CH |

| 128.6 | Aromatic CH |

| 129.4 | Aromatic CH |

| 134.1 | Aromatic C (quaternary) |

| 167.3 | C =O (Ester) |

| 202.1 | C =O (Ketone)[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Weak | Aromatic C-H stretch |

| 2980 | Medium | Aliphatic C-H stretch |

| 1745 | Strong | C=O stretch (Ester carbonyl) |

| 1720 | Strong | C=O stretch (Keto carbonyl) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1200-1300 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity | Assignment |

| 206 | Moderate | [M]⁺ (Molecular ion) |

| 161 | High | [M - OCH₂CH₃]⁺ |

| 133 | Moderate | [M - COOCH₂CH₃]⁺ |

| 115 | Moderate | |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These are generalized protocols that are applicable for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer : 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence : Standard single-pulse sequence.

-

Number of Scans : 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay : 1-2 seconds.

-

Spectral Width : 0-12 ppm.

-

Reference : Tetramethylsilane (TMS) at 0 ppm.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer : 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Number of Scans : 512-1024 scans due to the low natural abundance of ¹³C.

-

Relaxation Delay : 2-5 seconds.

-

Spectral Width : 0-220 ppm.

-

Reference : CDCl₃ solvent peak at 77.16 ppm.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

As this compound is a liquid at room temperature, it can be analyzed as a neat thin film.

-

Place a small drop of the sample onto one face of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin, uniform film of the liquid between the plates.

-

-

Instrument Parameters :

-

Spectrometer : Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans.

-

Background : A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

GC Parameters :

-

Gas Chromatograph : A standard GC system equipped with a mass spectrometer detector.

-

Column : A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature : 250 °C.

-

Oven Temperature Program :

-

Initial temperature: 50-100 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume : 1 µL.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : m/z 40-400.

-

Ion Source Temperature : 230 °C.

-

Quadrupole Temperature : 150 °C.

-

Data Acquisition : Scan mode. It has been noted that this compound can decompose into phenyl-2-propanone (P2P) during GC-MS analysis.[2]

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the data obtained.

Caption: Workflow for Spectroscopic Analysis.

Caption: Relationship of Spectroscopic Data.

References

"physicochemical properties of Ethyl 3-oxo-4-phenylbutanoate"

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-oxo-4-phenylbutanoate

Introduction

This compound, with CAS number 718-08-1, is a β-keto ester that serves as a significant intermediate in various chemical syntheses.[1] Its molecular structure, featuring a phenyl group, a ketone, and an ethyl ester, provides a versatile scaffold for the synthesis of more complex molecules.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in synthetic chemistry, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and purification.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | [3][4][5] |

| Molecular Weight | 206.24 g/mol | [1][3][5][6] |

| Appearance | Colorless to pale yellow liquid/oil | [1][3][4] |

| Odor | Aromatic, fruit-like | [3] |

| Boiling Point | ~286-290 °C at 760 mmHg | [1][3][4][7] |

| Melting Point | ~ -7 °C | [3] |

| Density | ~1.07-1.091 g/cm³ | [1][3][4][7] |

| Refractive Index | ~1.506 | [7] |

| Flash Point | ~124 °C | [3][4][7] |

Solubility and Partitioning

| Property | Details | Source |

| Water Solubility | Slightly soluble (predicted: 3.80e-3 g/L) | [1][2] |

| Organic Solvent Solubility | Soluble in ethanol, ether, petroleum ether, chloroform (B151607) (slightly), DMSO (slightly), methanol (B129727) (sparingly) | [2][3][4] |

| pKa | ~10.5 (Predicted: 10.49 ± 0.46) | [1][2][4] |

| XLogP3 | 1.9 | [6][7] |

Spectral Data

| Technique | Key Features | Source |

| ¹³C NMR | Ester carbonyl (δ ~170 ppm), α-keto group (δ ~200 ppm) | [1] |

| ¹H NMR | Aromatic protons appear as a multiplet at δ 7.2–7.4 ppm | [1] |

| IR | C=O stretches at ~1730 cm⁻¹ and ~1680 cm⁻¹ | [1] |

| Mass Spectrometry (GC-MS) | m/z 206 [M⁺], 161 [M⁺ - OC₂H₅] | [1] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A common and effective method involves the reaction of monoethyl monopotassium malonate with phenacyl chloride.[1][4][8]

Materials and Reagents:

-

Monoethyl monopotassium malonate

-

Tetrahydrofuran (B95107) (THF)

-

Magnesium chloride

-

Phenacyl chloride

-

1 N Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Saturated aqueous solution of sodium hydrogencarbonate

-

Water

Procedure:

-

Combine monoethyl monopotassium malonate with tetrahydrofuran in a reaction vessel and cool the mixture to 5°C.[4][8]

-

Add triethylamine and magnesium chloride to the mixture, then stir for 3 hours at a temperature between 5 and 20°C.[4][8]

-

Cool the reaction mixture back to 5°C and gradually add phenacyl chloride.[4][8]

-

Stir the mixture for an extended period (e.g., 63 hours) at a temperature between 5 and 20°C.[4][8]

-

After the reaction is complete, cool the mixture to 5°C and add 1 N hydrochloric acid.[4][8]

-

Wash the organic layer sequentially with 1 N hydrochloric acid, water, a saturated aqueous solution of sodium hydrogencarbonate, and finally with water again.[4][8]

-

Evaporate the solvent from the organic layer under reduced pressure to yield the product as a pale yellow oil.[4][8]

Purification and Analysis

Purification: Standard laboratory techniques such as distillation, extraction, and column chromatography are employed for the purification of this compound from the crude reaction mixture.[1] Purification by column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:80) can yield the compound as a colorless oil.[8]

Analysis: The purity and identity of the synthesized compound are typically confirmed using the following analytical methods:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with UV detection (at 254 nm) can be used to assess the purity of the compound.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the retention time and fragmentation pattern, which helps in confirming the molecular identity of the compound.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule.[1]

-

Infrared (IR) Spectroscopy: This method is used to identify the characteristic functional groups, particularly the carbonyl stretches of the ester and ketone.[1]

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Role in Heterocyclic Synthesis

Caption: Role as a precursor in heterocyclic synthesis.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][9] Its utility stems from the reactivity of the β-keto ester moiety, which allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various biologically active molecules.[1][3] It is used to prepare pyrazolone derivatives, which can exhibit antiprion, analgesic, anti-inflammatory, and antipyretic properties.[4][9]

-

Inhibitor Synthesis: The compound is also used to synthesize pyrrolinylaminopyrimidine analogs, which have been investigated as inhibitors of AP-1 and NF-κB mediated gene expression, pathways often implicated in inflammation and cancer.[4][9]

-

Heterocyclic Chemistry: The dicarbonyl nature of the molecule makes it an excellent precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and benzimidazoles, through condensation reactions.[1]

Safety and Handling

This compound is classified as an irritant.[6] It is known to cause skin and eye irritation and may cause respiratory irritation.[3][6][7]

Precautionary Measures:

-

Handling: Use in a well-ventilated area.[3][7] Avoid breathing vapor or mist.[3][7] Avoid contact with skin and eyes.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]

-

Storage: Store in a cool, well-ventilated place with the container tightly closed.[3][7] Keep away from heat and strong oxidizing agents, strong acids, or strong bases.[3] Store under an inert atmosphere at room temperature.[4]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] If on skin, wash with plenty of water.[7] If inhaled, move the person to fresh air.[7]

References

- 1. This compound | 718-08-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 718-08-1 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

Ethyl 3-oxo-4-phenylbutanoate: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-4-phenylbutanoate, a β-keto ester of significant interest, serves as a versatile and crucial intermediate in modern organic synthesis. Its unique structural features, including a reactive methylene (B1212753) group and multiple functional sites, make it an ideal precursor for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols, tabulated quantitative data, and diagrammatic representations of reaction pathways are presented to offer a comprehensive resource for researchers in the field.

Introduction

This compound (CAS No. 718-08-1) is a valuable organic compound characterized by a ketone functional group at the β-position relative to an ester group.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a staple in the synthesis of a wide array of biologically active molecules.[1][2] Its utility is particularly pronounced in the preparation of heterocyclic compounds, which form the core of many therapeutic agents.[2] This guide will explore the primary synthetic routes to this intermediate, its key chemical transformations, and its application in the synthesis of notable pharmaceutical precursors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is a colorless to light yellow liquid with an aromatic, fruity odor.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [4][5][6] |

| Molecular Weight | 206.24 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow liquid/oil | [3][4] |

| Boiling Point | ~286-290.3°C at 760 mmHg | [3][6] |

| Density | ~1.07-1.1 g/cm³ | [3][6] |

| Refractive Index | ~1.506 | [6] |

| Flash Point | ~123.9-124°C | [6][7] |

| Solubility | Soluble in common organic solvents (e.g., ethanol (B145695), ether, petroleum ether, chloroform, DMSO, methanol) | [3][7] |

| pKa (Predicted) | 10.49 ± 0.46 | [7] |

| InChIKey | BOZNWXQZCYZCSH-UHFFFAOYSA-N | [5] |

Synthesis of this compound

Several synthetic methodologies have been established for the preparation of this compound. These routes primarily focus on the formation of the carbon-carbon bond to construct the β-keto ester framework.

Synthesis from Malonates

A common and effective method involves the reaction of a malonate derivative with a phenylacetylating agent. One documented procedure utilizes monoethyl monopotassium malonate and phenacyl chloride.[4][8] Another approach employs Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and phenylacetyl chloride, followed by ethanolysis.[4][9]

Experimental Protocol: Synthesis from Monoethyl Monopotassium Malonate [4][8]

-

Reaction Setup: A mixture of monoethyl monopotassium malonate (12.9 g, 2.3 equivalents) in tetrahydrofuran (B95107) (200 ml) is cooled to 5°C.

-

Addition of Reagents: Triethylamine (8.2 g, 2.5 equivalents) and magnesium chloride (8.62 g, 2.8 equivalents) are added, and the mixture is stirred at a temperature between 5°C and 20°C for 3 hours.

-

Addition of Phenacyl Chloride: The reaction mixture is cooled back to 5°C, and phenacyl chloride (5 g, 32 mmol, 1 equivalent) is added gradually. The mixture is then stirred for 63 hours at a temperature between 5°C and 20°C.

-

Work-up: The mixture is cooled to 5°C, and 1 N hydrochloric acid (30 ml) is added.

-

Extraction: The tetrahydrofuran is removed under reduced pressure, and the residue is extracted with ethyl acetate (B1210297) (50 ml).

-

Washing: The organic layer is washed sequentially with 1 N hydrochloric acid (30 ml), water (10 ml), saturated aqueous sodium bicarbonate solution (30 ml), and water (10 ml).

-

Isolation: The solvent is evaporated under reduced pressure to yield this compound as a pale yellow oil.

Quantitative Data:

| Starting Materials | Product | Yield |

| Monoethyl monopotassium malonate, Phenacyl chloride | This compound | 86% |

Experimental Protocol: Synthesis from Meldrum's Acid [4]

-

Reaction Setup: To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's Acid) (23.75 g, 0.165 mol) and anhydrous pyridine (B92270) (32.5 mL, 0.4 mol) in CH₂Cl₂ (100 mL), phenylacetyl chloride (25.50 g, 0.165 mol) is added dropwise at 0°C.

-

Reaction: The mixture is stirred at 0°C for 1 hour and then at room temperature for another hour.

-

Quenching: The reaction is stopped by the addition of 100 mL of 2N aqueous HCl.

-

Extraction: The organic phase is separated, and the aqueous layer is extracted with CH₂Cl₂.

-

Intermediate Isolation: The combined organic layers are collected, and the solvent is evaporated to give a light yellow solid. This solid is washed with a small amount of ethanol to yield a white crystal.

-

Ethanolysis: The white crystalline intermediate is refluxed with anhydrous ethanol (250 mL) for 2.5 hours.

-

Isolation: After concentration under reduced pressure, a light yellow oil is obtained, which can be used without further purification. Purification by column chromatography (EtOAc/petroleum ether, 1:80) yields pure this compound as a colorless oil.

Quantitative Data:

| Starting Materials | Product | Yield |

| Meldrum's Acid, Phenylacetyl chloride, Ethanol | This compound | 98.8% |

Claisen-like Condensation

Claisen-like condensation reactions offer another viable route. One such method involves the reaction of ethyl acetoacetate (B1235776) with benzaldehyde (B42025) in the presence of a basic catalyst like piperidine.[1]

Caption: Key synthetic pathways to this compound.

Applications as a Synthetic Intermediate

The unique structure of this compound makes it a valuable precursor for a variety of complex molecules, particularly in the pharmaceutical industry.[1][2]

Synthesis of Pyrazolone (B3327878) Derivatives

This compound is a key starting material for the synthesis of pyrazolone derivatives.[2][8] These heterocyclic compounds are known to exhibit a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and antipyretic properties.[2]

Synthesis of Pyrrolinylaminopyrimidine Analogs

This intermediate is also utilized in the preparation of pyrrolinylaminopyrimidine analogs.[1][8] These molecules are of significant interest as potential inhibitors of AP-1 and NF-κB mediated gene expression, which are implicated in inflammatory responses and cell proliferation.[2][10]

Other Potential Applications

The reactivity of this compound also lends itself to a variety of other chemical transformations, including:

-

Knoevenagel Condensation: The active methylene group can participate in condensation reactions with aldehydes and ketones.[9][11]

-

Michael Addition: It can act as a Michael donor in conjugate addition reactions.

-

Alkylation and Acylation: The enolate is readily alkylated and acylated at the α-carbon.[1]

-

Reduction: The keto group can be selectively reduced to a hydroxyl group.

-

Cyclization Reactions: It serves as a precursor for various heterocyclic systems.[1]

Caption: Major applications of this compound in synthesis.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description | Reference(s) |

| ¹³C NMR | Spectra available, with assignments for the carbon skeleton. | [5][12] |

| Mass Spectrometry (GC-MS) | Mass spectral data is available for identification. | [5][13] |

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[3][5] It may cause serious eye irritation and skin irritation.[5][6] It is recommended to handle this compound in a well-ventilated area and to wear suitable protective clothing, gloves, and eye/face protection.[3][6] Avoid contact with skin and eyes, and do not inhale its vapor.[3] Store in a cool, ventilated place away from fire and high temperatures.[3]

Conclusion

This compound has firmly established itself as a cornerstone intermediate in organic synthesis, particularly for the pharmaceutical industry. Its accessible synthesis and versatile reactivity provide a robust platform for the development of novel therapeutic agents and other complex organic molecules. This guide has summarized the key synthetic routes, provided detailed experimental protocols, and highlighted its most significant applications, offering a valuable resource for chemists and researchers in the field. The continued exploration of the chemistry of this compound is expected to unlock further innovations in drug discovery and materials science.

References

- 1. This compound | 718-08-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 718-08-1 [chemicalbook.com]

- 9. Ethyl 3-oxo-2-phenylbutanoate|CAS 5413-05-8 [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. scielo.br [scielo.br]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Keto-Enol Tautomerism of Ethyl 3-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism in Ethyl 3-oxo-4-phenylbutanoate, a β-keto ester of significant interest in organic synthesis and as a potential precursor in various chemical industries. The document elucidates the structural and energetic aspects of the tautomeric equilibrium, the influence of environmental factors, and detailed experimental protocols for spectroscopic analysis. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide utilizes data from the closely related and extensively studied analogue, ethyl acetoacetate (B1235776), to illustrate key principles and analytical methodologies. This approach provides a robust framework for researchers to investigate the tautomeric behavior of this compound and similar β-keto esters.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between two constitutional isomers: a keto form, containing a carbonyl group, and an enol form, which is an alkene with a hydroxyl group attached to one of the double-bonded carbons.[1] In most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form. However, for β-keto esters such as this compound, the enol form can be significantly stabilized through conjugation of the carbon-carbon double bond with the carbonyl group and the formation of a stable, six-membered ring via an intramolecular hydrogen bond.[2] This results in a measurable equilibrium mixture of both tautomers in solution, a phenomenon that profoundly influences the compound's reactivity and spectroscopic properties.[2]

The position of this equilibrium is highly sensitive to factors including solvent polarity, temperature, and concentration.[2] Understanding and controlling this tautomeric balance is critical for predicting reaction outcomes, particularly in syntheses where the enol or its corresponding enolate is the key reactive intermediate.[3]

Structural and Energetic Considerations

The tautomeric equilibrium of this compound involves the interconversion between the keto and enol forms, as depicted below. The enol form is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring, and by conjugation of the C=C double bond with the ester carbonyl group.

Figure 1: Keto-enol tautomerism of this compound.

The equilibrium constant, Keq = [enol]/[keto], is a quantitative measure of the relative stability of the two tautomers under specific conditions.

Data Presentation: Tautomeric Equilibrium of a Model β-Keto Ester

Table 1: Solvent Effects on the Keto-Enol Equilibrium of Ethyl Acetoacetate

| Solvent | Dielectric Constant (ε) | % Enol Tautomer |

| Hexane | 1.88 | 46.4 |

| Carbon Tetrachloride | 2.24 | 33.0 |

| Benzene | 2.28 | 27.1 |

| Diethyl Ether | 4.34 | 27.1 |

| Chloroform | 4.81 | 15.3 |

| Ethanol | 24.55 | 12.0 |

| Acetone | 20.7 | 7.7 |

| Water | 80.1 | 0.4 |

Note: Data compiled from various sources on ethyl acetoacetate and general trends in β-keto esters.

Table 2: Spectroscopic Data for the Tautomers of Ethyl Acetoacetate (as a model)

| Tautomer | Spectroscopic Method | Key Signal | Chemical Shift / Frequency |

| Keto | ¹H NMR | α-CH₂ | ~3.4 ppm |

| Enol | ¹H NMR | =CH- | ~5.0 ppm |

| Enol | ¹H NMR | -OH | ~12.1 ppm |

| Keto | IR | C=O (ketone) | ~1745 cm⁻¹ |

| Keto | IR | C=O (ester) | ~1720 cm⁻¹ |

| Enol | IR | C=C | ~1650 cm⁻¹ |

| Enol | IR | C=O (conjugated ester) | ~1630 cm⁻¹ |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the keto-enol tautomerism of β-keto esters like this compound.

Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct and common method for quantifying the keto-enol ratio.[2] The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Allow the solution to equilibrate for at least 30 minutes at a constant temperature before analysis.

-

-

Instrumental Parameters:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the spectrum at a constant, known temperature.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated (typically 5-10 seconds) to ensure accurate quantification.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers. For this compound, the key signals are the α-methylene protons (-CH₂-) of the keto form and the vinylic proton (=CH-) of the enol form.

-

Carefully integrate these distinct signals.

-

Calculate the percentage of the enol tautomer using the following formula:

% Enol = [Integral(enol =CH-)] / [Integral(enol =CH-) + (Integral(keto -CH₂-)/2)] * 100

Note: The integral of the keto methylene (B1212753) signal is divided by two as it represents two protons, while the enol vinylic signal represents one proton.

-

Figure 2: Workflow for the determination of the keto-enol ratio by ¹H NMR.

Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in both tautomers.

Methodology:

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid between two NaCl or KBr plates.

-

Solution: Prepare a 5-10% (w/v) solution in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).

-

-

Data Acquisition:

-

Record a background spectrum of the empty plates or the pure solvent.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for each tautomer. The keto form will show two distinct C=O stretching frequencies for the ketone and the ester. The enol form will exhibit a C=C stretching band and a single, conjugated C=O stretch at a lower frequency, along with a broad O-H stretch.

-

Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy can also be used to study the tautomeric equilibrium, as the conjugated π-system of the enol form absorbs at a longer wavelength than the non-conjugated keto form.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the solvent of interest.

-

-

Data Acquisition:

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

The enol tautomer, with its extended conjugation, will exhibit a π → π* transition at a longer wavelength (λ_max) compared to the n → π* transition of the non-conjugated keto form. The relative intensities of these absorption bands can be used to estimate the tautomeric ratio.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors influencing the keto-enol equilibrium.

Figure 3: Factors influencing the keto-enol tautomeric equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior. While specific quantitative data for this compound remains to be extensively published, the principles and methodologies outlined in this guide, using ethyl acetoacetate as a model, provide a comprehensive framework for its study. Researchers can apply the detailed spectroscopic protocols to determine the tautomeric equilibrium in various solvents and conditions, enabling a deeper understanding and control of its reactivity in synthetic and medicinal chemistry applications. Further research is encouraged to establish a definitive quantitative profile of the tautomerism of this compound.

References

Stability and Storage of Ethyl 3-oxo-4-phenylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-oxo-4-phenylbutanoate is a key synthetic intermediate in the pharmaceutical industry, notably used in the preparation of pyrazolone-based antiprion compounds and pyrrolinylaminopyrimidine analogs that act as inhibitors of AP-1 and NF-κB mediated gene expression[1][2][3]. As with many active pharmaceutical ingredients (APIs) and intermediates, ensuring the stability and purity of this compound during storage is critical for the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, potential degradation pathways, and analytical methodologies for assessing the purity of this compound. The information is compiled from safety data sheets, analogous compound studies, and established pharmaceutical stability testing guidelines.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling protocols.

| Property | Value | Reference(s) |

| CAS Number | 718-08-1 | [4][5] |

| Molecular Formula | C₁₂H₁₄O₃ | [4][5] |

| Molecular Weight | 206.24 g/mol | [4][5] |

| Appearance | Colorless to light yellow oil/liquid | [4][5] |

| Boiling Point | 290 °C | [4][5] |

| Density | ~1.091 g/cm³ | [4][5] |

| Flash Point | 124 °C | [4][5] |

| Solubility | Sparingly soluble in Methanol; Slightly soluble in Chloroform, DMSO | [4][5] |

| pKa (Predicted) | 10.49 ± 0.46 | [5] |

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation and maintain the integrity of this compound.

General Storage Conditions

Based on safety data sheets and chemical supplier recommendations, the following conditions are advised:

-

Temperature: Store at room temperature or refrigerated (2-8 °C) for enhanced long-term stability[6][7]. Some suppliers recommend storage in an inert atmosphere at room temperature[5][8].

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

-

Container: Use a tightly sealed, airtight container to prevent exposure to moisture and air[4][9][10].

-

Light: Protect from direct sunlight and strong light sources.

-

Ventilation: Store in a dry, cool, and well-ventilated area[4][9][10].

Incompatible Materials

To prevent hazardous reactions and degradation, avoid storage with the following:

-

Strong Oxidizing Agents

-

Strong Bases

-

Strong Acids

-

Reducing Agents

Handling Precautions

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors[4][10].

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat[10].

-

Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant[4][11].

Caption: Recommended storage protocols based on duration.

Stability Profile and Degradation Pathways

This compound, as a β-keto ester, is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Degradation

Esters are prone to hydrolysis, which can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 3-oxo-4-phenylbutanoic acid and ethanol. The resulting β-keto acid is unstable and can subsequently undergo decarboxylation, especially upon heating, to yield phenylacetone (B166967) (P2P) and carbon dioxide[12].

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is hydrolyzed to the corresponding carboxylate salt and ethanol.

Oxidative Degradation

A study on related phenylacetone precursors demonstrated that oxidation by atmospheric oxygen is a significant degradation pathway, especially for neat samples stored at room temperature[4].

-

Potential Products: Degradation products identified in a 6-month study of a related compound included benzaldehyde, benzoic acid, and 1-phenyl-1,2-propanedione[4]. These products suggest oxidative cleavage of the butanoate chain. Storage in organic solvents was found to almost completely prevent this degradation, likely by limiting oxygen exposure[4].

Thermal Degradation

At elevated temperatures, β-keto esters can undergo decomposition. The primary thermal degradation pathway for the hydrolyzed product is decarboxylation[12]. The ester itself may also be susceptible to other thermal reactions, though specific data is limited.

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies (Illustrative Data)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. While specific quantitative data for this compound is not publicly available, the following table illustrates the expected outcomes based on ICH guidelines and the chemistry of β-keto esters.

| Stress Condition | Duration | Temperature | % Assay Drop (Illustrative) | Major Degradant(s) (Expected) |

| Hydrolytic (Acid) 0.1 M HCl | 24 hours | 60 °C | 12% | 3-Oxo-4-phenylbutanoic acid, Phenylacetone |

| Hydrolytic (Base) 0.1 M NaOH | 4 hours | 25 °C | 15% | Sodium 3-oxo-4-phenylbutanoate |

| Oxidative 3% H₂O₂ | 24 hours | 25 °C | 8% | Benzaldehyde, Benzoic Acid, various hydroxylated species |

| Thermal (Dry Heat) | 48 hours | 80 °C | 5% | Minor decomposition products |

| Photolytic (ICH Q1B) 1.2 million lux hours | - | 25 °C | 6% | Oxidative degradation products similar to peroxide stress |

Experimental Protocols

Detailed and validated analytical methods are required to monitor the stability of this compound.

Protocol: Stability-Indicating HPLC-UV Method

This protocol describes a representative reversed-phase HPLC method for separating the parent compound from its potential degradation products.

-

Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 40% B

-

2-15 min: 40% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 40% B

-

20-25 min: 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Protocol: GC-MS for Identification of Volatile Degradants

GC-MS is a powerful technique for identifying volatile and semi-volatile degradation products, such as Phenylacetone, Benzaldehyde, and Benzoic acid[4][9].

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (20:1).

-

Injection Volume: 1 µL.

-

MS Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

-

Scan Range: 40-450 amu.

-

Sample Preparation: Dilute the sample in Ethyl Acetate to a suitable concentration (e.g., 1 mg/mL). For analysis of acidic degradants like benzoic acid, derivatization (e.g., silylation with BSTFA) may be required for improved chromatography.

Caption: General workflow for analyzing stability samples.

Conclusion

This compound is a moderately stable compound that requires controlled storage conditions to minimize degradation. The primary risks to its stability are hydrolysis (acidic and basic), oxidation from atmospheric oxygen, and to a lesser extent, heat and light exposure. For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere at refrigerated temperatures (2-8 °C) and protected from light. Routine analysis using a validated stability-indicating HPLC method is crucial for monitoring purity over time, while GC-MS can be employed to identify specific volatile degradation products. Adherence to these guidelines will ensure the material's quality and integrity for its intended use in pharmaceutical synthesis.

References

- 1. pharmabeginers.com [pharmabeginers.com]

- 2. This compound | 718-08-1 [chemicalbook.com]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. researchgate.net [researchgate.net]

- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. This compound | 718-08-1 | Benchchem [benchchem.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 12. public.pensoft.net [public.pensoft.net]

An In-Depth Technical Guide to the Safety and Handling of Ethyl 3-oxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling procedures for Ethyl 3-oxo-4-phenylbutanoate. The information is intended to support laboratory safety and ensure the proper use of this compound in research and development settings.

Chemical Identification

This compound is a β-keto ester widely used as a synthetic intermediate in the pharmaceutical and chemical industries.[1][2] Accurate identification is the first step in ensuring safe handling.

Table 1: Chemical Identification

| Identifier | Value | Reference |

|---|---|---|

| Chemical Name | This compound | [3] |

| CAS Number | 718-08-1 | [3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₄O₃ | [3][6][7][8] |

| Molecular Weight | 206.24 g/mol | [3][6][7][8] |

| Synonyms | Ethyl 4-phenylacetoacetate, 3-Oxo-4-phenyl-butyric acid ethyl ester, γ-Phenylacetoacetic acid ethyl ester |[2][3][6][7] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.[5][6] Adherence to the precautionary statements is mandatory to minimize risk.

Table 2: GHS Hazard Classification

| Category | Code | Description | Reference |

|---|---|---|---|

| Pictogram | Exclamation Mark | [3][6] | |

| Signal Word | Warning | [3][6][7] | |

| Hazard Statements | H315 | Causes skin irritation. | [3][6][7] |

| H319 | Causes serious eye irritation. | [3][6][7] | |

| H335 | May cause respiratory irritation. | [3][6][7] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3][6][7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [3][6][7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [3][6][7] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [3][7] |

| | P501 | Dispose of contents/container in accordance with local regulations. |[7] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is critical for safe handling, storage, and emergency response.

Table 3: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Liquid / Oil | [2][8] |

| Color | Colorless to Light Yellow | [2][4][8] |

| Boiling Point | 290.3°C at 760 mmHg | [2][4][6] |

| Flash Point | 123.9°C (Closed Cup) | [2][6] |

| Density | 1.091 - 1.1 g/cm³ | [2][4][6] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and other organic solvents. Sparingly soluble in Chloroform, DMSO, Methanol. | [2][4][8] |

| pKa (Predicted) | 10.49 ± 0.46 |[2][8] |

Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are essential to prevent exposure. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale | Reference |

|---|---|---|---|

| Eye/Face | Tightly fitting chemical splash goggles or a face shield used in conjunction with goggles. | Required to protect against splashes, which can cause serious eye irritation. | [4][9][10][11] |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Protects against skin contact, which causes irritation. Nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination. | [7][10][11] |

| Body | A fully buttoned, flame-retardant laboratory coat. A chemical-resistant apron is advised for larger quantities. | Prevents contamination of personal clothing and protects against spills. | [9] |

| Respiratory | Not required if handled within a certified chemical fume hood. Use a NIOSH-approved respirator if vapors or aerosols are generated outside of a fume hood. | Prevents inhalation of vapors, which may cause respiratory tract irritation. |[9] |

Caption: PPE selection workflow for handling this compound.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 5: First-Aid Measures

| Exposure Route | Procedure | Reference |

|---|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [7][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention. | [7][12][13] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][13] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[7][13] |

Fire-Fighting and Accidental Release Measures

-